2-chloro-9-cyclohexyl-9H-adenine chemical structure and properties
2-chloro-9-cyclohexyl-9H-adenine chemical structure and properties
An In-Depth Technical Guide to 2-chloro-9-cyclohexyl-9H-adenine: Synthesis, Properties, and Applications
Introduction
The purine ring system, particularly adenine, is a cornerstone of life, forming the structural basis for nucleic acids, energy currency like Adenosine Triphosphate (ATP), and critical cofactors such as NAD and SAM.[1][2] This ubiquity makes the adenine scaffold a privileged structure in medicinal chemistry for developing therapeutic agents that can modulate the function of enzymes and receptors.[1][3] 2-chloro-9-cyclohexyl-9H-adenine is a synthetic disubstituted purine derivative. Its structure, featuring a chlorine atom at the 2-position and a bulky, lipophilic cyclohexyl group at the N9-position, suggests its potential as a modulator of purinergic signaling pathways, particularly as an antagonist for adenosine receptors.[4][5] This guide provides a comprehensive technical overview of its chemical structure, synthesis, proposed mechanism of action, and key experimental protocols relevant to its study and application in research and drug development.
Chemical Identity and Physicochemical Properties
2-chloro-9-cyclohexyl-9H-adenine belongs to the class of N9-substituted purine analogues. The chlorine atom at the C2 position is a key modification that can influence the molecule's electronic properties and metabolic stability, while the N9-cyclohexyl group significantly increases its lipophilicity compared to endogenous nucleosides.
Caption: General workflow for the synthesis of 2-chloro-9-cyclohexyl-9H-adenine.
Exemplary Synthesis Protocol: N9-Alkylation of 2-Chloroadenine
This protocol is adapted from established methods for the N9-alkylation of purine derivatives. [5][6] A. Materials and Reagents:
-
2-Chloroadenine (1.0 eq)
-
Cyclohexyl bromide (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
B. Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-chloroadenine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a suspension (approx. 0.2 M concentration with respect to 2-chloroadenine).
-
Rationale: DMF is a polar aprotic solvent that effectively dissolves the reagents and facilitates the SN2 reaction. K₂CO₃ is a mild base used to deprotonate the N9-proton of the purine ring, activating it for nucleophilic attack. [5][6]4. Addition of Alkylating Agent: Add cyclohexyl bromide (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate mobile phase (e.g., 10% Methanol in Dichloromethane).
-
Workup: Once the reaction is complete, filter the mixture to remove the inorganic salts (K₂CO₃, KBr). Wash the solid residue with a small amount of DMF.
-
Solvent Removal: Combine the filtrate and washings. Remove the DMF under reduced pressure using a rotary evaporator (high vacuum and gentle heating may be required).
-
Extraction: Dissolve the resulting crude residue in ethyl acetate. Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Rationale: The aqueous washes remove any remaining DMF and inorganic salts. The brine wash helps to break any emulsions and begins the drying process.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Rationale: Chromatography separates the desired N9-alkylated product from unreacted starting material, the minor N7-alkylated isomer, and other impurities.
-
Final Product: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield 2-chloro-9-cyclohexyl-9H-adenine as a solid.
C. Characterization:
-
Nuclear Magnetic Resonance (NMR): Confirm the structure and purity using ¹H and ¹³C NMR spectroscopy. The proton NMR should show characteristic peaks for the cyclohexyl group protons and the C8-proton of the purine ring. [7][8]* Mass Spectrometry (MS): Verify the molecular weight of the compound using High-Resolution Mass Spectrometry (HRMS) or ESI-MS. [7][8]
Proposed Mechanism of Action & Biological Profile
While specific studies on 2-chloro-9-cyclohexyl-9H-adenine are limited, its structure strongly suggests it functions as an antagonist of adenosine receptors. Adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃) are G-protein coupled receptors (GPCRs) that regulate a vast array of physiological processes. The introduction of substituents at the 2, N⁶, and 9 positions of the adenine core is a well-established strategy for developing potent and selective adenosine receptor antagonists. [5] Antagonism of A₂ₐ and A₂ₑ receptors, which are coupled to Gₛ proteins, would block adenosine-induced activation of adenylyl cyclase, thereby preventing the production of the second messenger cyclic AMP (cAMP). [4]This mechanism is central to the anti-inflammatory and bronchodilatory effects of other adenosine receptor antagonists.
Caption: Proposed mechanism via antagonism of Gₛ-coupled adenosine receptors.
Potential Research Applications
Based on its proposed mechanism, 2-chloro-9-cyclohexyl-9H-adenine holds potential in several research areas:
-
Pharmacological Probe: It can be used as a research tool to investigate the physiological and pathophysiological roles of adenosine receptors in various in vitro and in vivo models.
-
Lead Compound in Drug Discovery: Its structure serves as a scaffold for the synthesis of more complex derivatives to optimize potency and selectivity for specific adenosine receptor subtypes, potentially leading to new treatments for inflammatory diseases like asthma or COPD. [4]* Synthetic Chemistry Intermediate: The reactive chlorine at the C2 position can be displaced by other nucleophiles, making it a versatile building block for creating a library of 2,9-disubstituted adenine derivatives. [4]
Analytical Methodology
Quantitative analysis and purity assessment of 2-chloro-9-cyclohexyl-9H-adenine can be reliably performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector.
Exemplary HPLC Protocol
This protocol is a general guideline for the analysis of purine analogues. [9][10] A. Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
B. Mobile Phase and Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: A typical gradient might run from 10% B to 90% B over 20 minutes. The exact gradient should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~263 nm, the characteristic λmax for many adenine derivatives. [11]* Injection Volume: 10-20 µL.
C. Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent like DMSO or Methanol at a concentration of 1 mg/mL.
-
Prepare working standards by serially diluting the stock solution with the mobile phase.
-
For biological samples (e.g., plasma), a protein precipitation or liquid-liquid extraction step (e.g., with ethyl acetate) would be necessary prior to injection to remove interfering substances. [9] D. Data Analysis:
-
Identify the peak corresponding to 2-chloro-9-cyclohexyl-9H-adenine by its retention time.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Quantify the amount of the compound in unknown samples by interpolating their peak areas from the calibration curve.
Safety, Handling, and Storage
As a novel chemical entity, 2-chloro-9-cyclohexyl-9H-adenine should be handled with care by trained personnel in a laboratory setting. Safety information can be extrapolated from related purine analogues like 2-chloroadenine.
Table 2: Safety and Handling Guidelines
| Aspect | Recommendation | References |
|---|---|---|
| Primary Hazards | Toxic if swallowed (Acute Toxicity, Oral). Causes serious eye irritation. | [12] |
| Handling | Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Wash hands thoroughly after handling. | [13] |
| First Aid | If Swallowed: Rinse mouth and seek immediate medical attention. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists. | [14] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, store in a freezer (-20°C). Keep locked up and away from incompatible materials. | [11][14] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | |
Disclaimer: This compound is intended for research purposes only. Its in vivo properties have not been fully characterized, and it is not for human or veterinary use. [7]
References
- EvitaChem. (n.d.). 2-chloro-9-(2-cyclohexenyl)-9H-adenine.
- PrepChem.com. (n.d.). Synthesis of 9-(2-Cyclohexenyl)-2-ethoxy-9H-adenine.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Loba Chemie. (n.d.). ADENINE FOR BIOCHEMISTRY Safety Data Sheet.
- Jacobson, K. A., et al. (2021). Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists. RSC Medicinal Chemistry.
- Fisher Scientific. (2014). SAFETY DATA SHEET - Cyclohexyl chloride.
- Merck Millipore. (n.d.). SAFETY DATA SHEET.
- Tokyo Chemical Industry. (2025). SAFETY DATA SHEET - 2-Chloroadenine.
- Baraldi, P. G., et al. (2007). New 2,6,9-trisubstituted adenines as adenosine receptor antagonists: a preliminary SAR profile. Purinergic Signalling.
- Sigma-Aldrich. (n.d.). 2-Chloroadenine 96%.
- Cheméo. (n.d.). Chemical Properties of Adenine, 2-chloro- (CAS 1839-18-5).
- LookChem. (n.d.). Adenosine, 2-chloro-N-cyclohexyl-.
- PubChem. (n.d.). 2-Chloroadenine.
- Martini, R., et al. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules.
- Gandhi, V., et al. (1995). Metabolism and actions of 2-chloro-9-(2-deoxy-2-fluoro-beta-D- arabinofuranosyl)-adenine in human lymphoblastoid cells. Cancer Research.
- BIOLOG Life Science Institute. (2018). Technical Information about 2-Chloroadenine.
- Siddiqui, A. Q., & el-Gamel, N. (1994). Pharmacokinetics of the anticancer agent 2-chloro-9-(2-deoxy-2-fluoro-β-d-arabinofuranosyl)adenine in rats. Cancer Chemotherapy and Pharmacology.
- Foucher, A., & Arzel, L. (2024). Adenine, a key player in biology and medicinal chemistry. Annales Pharmaceutiques Françaises.
- Wikipedia. (n.d.). Adenine.
- Kim, S. K., et al. (2011). 2-Substitution of Adenine Nucleotide Analogues Containing a Bicyclo[3.1.0]hexane Ring System Locked in a Northern Conformation: Enhanced Potency as P2Y₁ Receptor Antagonists. Journal of Medicinal Chemistry.
- BenchChem. (2025). Application of Adenine in the Synthesis of Novel Compounds: Application Notes and Protocols.
- NextSDS. (n.d.). Adenine, 9-(2-hydroxycyclohexyl)-, trans- — Chemical Substance Information.
- ResearchGate. (n.d.). (a) Structure and standard numbering of 9H-adenine. (b) Molecule-fixed....
- Hocek, M., et al. (2020). Diverse C8-functionalization of adenine nucleosides via their underexplored carboxaldehydes. Organic & Biomolecular Chemistry.
- BenchChem. (n.d.). Application Notes and Protocols for the Quantification of Adenine and Hydriodide.
- Chen, X., et al. (2008). HPLC determination of adenosine in royal jelly. Food Chemistry.
- ResearchGate. (n.d.). A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures.
Sources
- 1. Adenine, a key player in biology and medicinal chemistry [comptes-rendus.academie-sciences.fr]
- 2. Adenine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. evitachem.com [evitachem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. cas.zju.edu.cn [cas.zju.edu.cn]
- 11. biolog.de [biolog.de]
- 12. 2-Chloroadenine | C5H4ClN5 | CID 94904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. lobachemie.com [lobachemie.com]
